Introduction: The Significance of the Piperidine Scaffold
Introduction: The Significance of the Piperidine Scaffold
An In-Depth Technical Guide to 1-Boc-4-ethylaminopiperidine (CAS 264905-39-7): Synthesis, Characterization, and Applications in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow it to effectively bind to a wide range of biological targets, making it an incredibly adaptable and "privileged" structure in drug design.[2][3] Within this class, 4-aminopiperidine derivatives are of particular interest, serving as critical building blocks for therapeutics targeting everything from neurological disorders to viral infections.[4][5][6]
This guide focuses on a key intermediate, tert-butyl 4-(ethylamino)piperidine-1-carboxylate , commonly known as 1-Boc-4-ethylaminopiperidine (CAS No. 264905-39-7). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate and crucial design choice. It deactivates the ring nitrogen, preventing unwanted side reactions and enabling precise, regioselective modifications at the secondary amine in the 4-position. This control makes it an invaluable precursor for constructing complex molecular architectures required for novel drug candidates.[2]
This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the synthesis, structural characterization, and strategic applications of this versatile compound.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 264905-39-7 | [7] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |
| Molecular Weight | 228.33 g/mol | [7] |
| Physical Form | Solid or semi-solid | |
| Boiling Point | 306.1±35.0 °C (Predicted) | [7] |
| Density | 1.00±0.1 g/cm³ (Predicted) | [7] |
| pKa | 10.25±0.20 (Predicted) | [7] |
Safety and Handling
1-Boc-4-ethylaminopiperidine is classified as hazardous and requires careful handling.
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Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).
-
Precautionary Measures :
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Avoid breathing dust.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[7] Recommended storage is at room temperature or refrigerated (2–8 °C).[7]
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Synthesis Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing 1-Boc-4-ethylaminopiperidine is the reductive amination of N-Boc-4-piperidone. This "one-pot" procedure is favored for its efficiency, high yields, and use of mild reducing agents, which preserves the acid-labile Boc protecting group.[2][11][12]
The causality behind this choice is clear: alternative methods like direct alkylation of 1-Boc-4-aminopiperidine with an ethyl halide risk over-alkylation and require harsher conditions. Reductive amination, however, proceeds through the controlled formation of an iminium intermediate, which is then selectively reduced to the desired secondary amine.
Workflow for Synthesis via Reductive Amination
Caption: Synthesis of 1-Boc-4-ethylaminopiperidine via reductive amination.
Exemplary Experimental Protocol
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ketone.
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Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
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Amine Addition : Add ethylamine (1.1-1.5 eq). If using acetaldehyde, it is added at this stage. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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Reduction : Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to control any potential exotherm. Borane-pyridine complex is another excellent, less toxic alternative to cyanide-containing reagents.[11]
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of N-Boc-4-piperidone by TLC.
-
Workup : Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: tert-butyl protons (~1.45 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.2-1.8 ppm and ~2.8-4.0 ppm), ethyl group protons (triplet ~1.1 ppm, 3H and quartet ~2.6 ppm, 2H), and N-H proton (broad singlet). |
| ¹³C NMR | Signals for: tert-butyl carbons (~28.5 ppm), Boc carbonyl carbon (~155 ppm), piperidine ring carbons, and ethyl group carbons. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 229.19. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-2975 cm⁻¹), and the strong C=O stretch of the Boc carbamate group (~1690 cm⁻¹). |
The combination of these techniques provides unambiguous confirmation of the target structure. NMR spectroscopy, in particular, is a powerful tool for quantitative analysis and ensuring high purity.[13][14]
Applications in Drug Discovery and Development
1-Boc-4-ethylaminopiperidine is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is designed for subsequent chemical modifications in a multi-step synthesis.
Role as a Versatile Building Block
The primary utility stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing chemists to selectively functionalize the ethylamino group. Subsequently, the Boc group can be easily removed under acidic conditions (e.g., with Trifluoroacetic Acid or HCl) to reveal the piperidine nitrogen for further modification.
This strategic protection and deprotection scheme is fundamental to building complex molecules, including potential drug candidates for:
-
Cognition Enhancers : 4-aminopiperidine derivatives have been identified as potent agents for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[5]
-
Antiviral Agents : A 4-aminopiperidine scaffold was discovered to be a potent inhibitor of Hepatitis C Virus (HCV) assembly, demonstrating its utility in infectious disease research.[6]
-
Analgesics : The piperidine moiety is a core component of many analgesics, including opioids, and new derivatives are constantly being explored for pain management.[15]
-
Oncology and Other CNS Disorders : The piperidine scaffold is widely used in the synthesis of compounds targeting a vast array of receptors and enzymes implicated in cancer and various central nervous system disorders.[3]
Logical Workflow in Medicinal Chemistry
Caption: Synthetic strategies using 1-Boc-4-ethylaminopiperidine.
Conclusion
1-Boc-4-ethylaminopiperidine (CAS 264905-39-7) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its carefully designed structure, featuring a crucial Boc protecting group, enables the efficient and controlled synthesis of complex piperidine-containing molecules. Through well-established and reliable protocols like reductive amination, this intermediate can be produced with high purity, as validated by standard spectroscopic methods. Its proven utility as a precursor for compounds with diverse biological activities, from CNS modulation to antiviral effects, ensures its continued importance in the drug discovery and development pipeline. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
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